molecular formula C27H34O14 B114665 Syringin pentaacetate CAS No. 92233-55-1

Syringin pentaacetate

Cat. No.: B114665
CAS No.: 92233-55-1
M. Wt: 582.5 g/mol
InChI Key: KEQKIMKYTIOSCP-WSUMOVQPSA-N
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Description

Syringin pentaacetate is a derivative of syringin, a naturally occurring phenylpropanoid glycoside. Syringin is found in various plants, including Acanthopanax senticosus, Syringa reticulata, and Ilex rotunda. This compound is synthesized by acetylating syringin, resulting in a compound with enhanced stability and potential for various applications in scientific research and industry .

Mechanism of Action

Target of Action

Syringin pentaacetate, also known as Syringin acetate, has been found to interact with several targets. It primarily targets BID and MAP2K1, PIK3CA, HRAS, EGFR, Caspase3, and PTGS2 . These targets play crucial roles in various cellular processes, including cell viability, apoptosis, and proliferation .

Mode of Action

This compound interacts with its targets to bring about changes in cellular processes. For instance, it enhances the expression of miR-124-3p and weakens BID expression . This modulation of gene expression can lead to changes in cell viability and apoptosis .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to exert anti-breast cancer effects through the PI3K-AKT-PTGS2 and EGFR-RAS-RAF-MEK-ERK pathways . It also modulates the miR-124-3p/BID pathway, which is involved in neurotoxicity .

Pharmacokinetics

& Maxim.) Harms (ASH) by systematic solvent extraction and silica gel chromatography column .

Result of Action

The action of this compound results in several molecular and cellular effects. It has been shown to inhibit the proliferation and migration of breast cancer cells and promote apoptosis . In the context of neurotoxicity, it protects against Aβ25–35-induced neurotoxicity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that the compound is obtained from a plant source, suggesting that factors such as growth conditions of the plant could potentially influence the compound’s properties .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of syringin pentaacetate involves the acetylation of syringin. The process typically uses acetic anhydride as the acetylating agent and pyridine as a catalyst. The reaction is carried out under reflux conditions, ensuring complete acetylation of the hydroxyl groups present in syringin .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade acetic anhydride and pyridine, with reaction conditions optimized for large-scale production. The product is then purified using techniques such as recrystallization or chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Syringin pentaacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Syringin pentaacetate has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Properties

IUPAC Name

[(E)-3-[3,5-dimethoxy-4-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]prop-2-enyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34O14/c1-14(28)35-10-8-9-19-11-20(33-6)23(21(12-19)34-7)41-27-26(39-18(5)32)25(38-17(4)31)24(37-16(3)30)22(40-27)13-36-15(2)29/h8-9,11-12,22,24-27H,10,13H2,1-7H3/b9-8+/t22-,24-,25+,26-,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEQKIMKYTIOSCP-WSUMOVQPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC=CC1=CC(=C(C(=C1)OC)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC/C=C/C1=CC(=C(C(=C1)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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